16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
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Overview
Description
2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a complex organic compound belonging to the class of oxazines This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach includes the use of α,β-unsaturated imines and acetylenedicarboxylates, which undergo a (4+2) annulation reaction to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene and oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- 2-tert-butyl-5,6,7,8-tetrahydro-benzo(e)(1,3)oxazine-4-thione
Uniqueness
2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its structural features can be leveraged to achieve desired outcomes.
Properties
IUPAC Name |
16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-22(2,3)23-10-15-16(26-11-23)9-8-14-17-18(24)12-6-4-5-7-13(12)19(25)21(17)27-20(14)15/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLBFXKQLVPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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